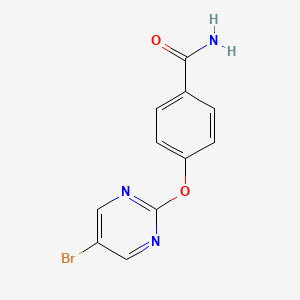
2-Pyrrolidin-1-ylquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-1-ylquinoline-4-carbonitrile, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. PPQ is a heterocyclic compound that belongs to the class of quinolines and is composed of a pyrrolidine ring and a quinoline ring. PPQ has been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.
作用機序
The mechanism of action of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, and to disrupt the function of the mitochondria, leading to the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of mitochondrial function. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit the growth of various cell lines and microbial strains. However, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-Pyrrolidin-1-ylquinoline-4-carbonitrile, including the development of new synthetic methods for its production, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine and agriculture. In addition, further studies are needed to assess the safety and toxicity of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile and to determine its potential for use in clinical settings.
合成法
2-Pyrrolidin-1-ylquinoline-4-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a tetrahydroquinoline intermediate, which is then oxidized to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile.
科学的研究の応用
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess antimalarial properties, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antibacterial properties, inhibiting the growth of various bacterial strains.
特性
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)16-13-6-2-1-5-12(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCUYKVKEKJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylquinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)




![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)



